Cas no 124709-75-7 (2-Ethyl-1H-imidazole-4-carboxamide)
2-Ethyl-1H-imidazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-5-carboxamide,2-ethyl-
- 1H-Imidazole-4-carboxamide,2-ethyl-(9CI)
- 2-ethyl-1H-imidazole-4-carboxamide
- 2-Ethyl-1H-imidazole-4-carboxamide
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- Inchi: 1S/C6H9N3O/c1-2-5-8-3-4(9-5)6(7)10/h3H,2H2,1H3,(H2,7,10)(H,8,9)
- InChI Key: MKBCRCRCWRJYSH-UHFFFAOYSA-N
- SMILES: O=C(C1=CN=C(CC)N1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 137
- Topological Polar Surface Area: 71.8
2-Ethyl-1H-imidazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1084848-0.05g |
2-ethyl-1H-imidazole-4-carboxamide |
124709-75-7 | 95% | 0.05g |
$504.0 | 2023-10-27 | |
| Enamine | EN300-1084848-0.1g |
2-ethyl-1H-imidazole-4-carboxamide |
124709-75-7 | 95% | 0.1g |
$528.0 | 2023-10-27 | |
| Enamine | EN300-1084848-0.25g |
2-ethyl-1H-imidazole-4-carboxamide |
124709-75-7 | 95% | 0.25g |
$551.0 | 2023-10-27 | |
| Enamine | EN300-1084848-0.5g |
2-ethyl-1H-imidazole-4-carboxamide |
124709-75-7 | 95% | 0.5g |
$575.0 | 2023-10-27 | |
| Enamine | EN300-1084848-1.0g |
2-ethyl-1H-imidazole-4-carboxamide |
124709-75-7 | 1g |
$857.0 | 2023-06-10 | ||
| Enamine | EN300-1084848-2.5g |
2-ethyl-1H-imidazole-4-carboxamide |
124709-75-7 | 95% | 2.5g |
$1174.0 | 2023-10-27 | |
| Enamine | EN300-1084848-5.0g |
2-ethyl-1H-imidazole-4-carboxamide |
124709-75-7 | 5g |
$2485.0 | 2023-06-10 | ||
| Enamine | EN300-1084848-10.0g |
2-ethyl-1H-imidazole-4-carboxamide |
124709-75-7 | 10g |
$3683.0 | 2023-06-10 | ||
| Enamine | EN300-1084848-1g |
2-ethyl-1H-imidazole-4-carboxamide |
124709-75-7 | 95% | 1g |
$600.0 | 2023-10-27 | |
| Enamine | EN300-1084848-5g |
2-ethyl-1H-imidazole-4-carboxamide |
124709-75-7 | 95% | 5g |
$1737.0 | 2023-10-27 |
2-Ethyl-1H-imidazole-4-carboxamide Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2-Ethyl-1H-imidazole-4-carboxamide
2-Ethyl-1H-imidazole-4-carboxamide (CAS No. 124709-75-7): A Comprehensive Overview
2-Ethyl-1H-imidazole-4-carboxamide (CAS No. 124709-75-7) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique chemical structure, has garnered attention for its potential therapeutic properties and its role in various biochemical processes. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research findings related to 2-Ethyl-1H-imidazole-4-carboxamide.
Chemical Structure and Properties
2-Ethyl-1H-imidazole-4-carboxamide is a member of the imidazole family, a class of heterocyclic compounds known for their diverse biological activities. The compound features an imidazole ring with an ethyl group and a carboxamide functional group. The imidazole ring is a five-membered aromatic ring containing two nitrogen atoms, which contributes to the compound's stability and reactivity. The ethyl group adds steric bulk and influences the compound's solubility and lipophilicity, while the carboxamide group provides additional functional versatility.
The molecular formula of 2-Ethyl-1H-imidazole-4-carboxamide is C6H9N3O, and its molecular weight is approximately 135.15 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These properties make it suitable for various experimental conditions in both laboratory and industrial settings.
Biological Activities and Mechanisms of Action
2-Ethyl-1H-imidazole-4-carboxamide has been the subject of extensive research due to its potential biological activities. One of the key areas of interest is its role as a modulator of enzymes and receptors involved in cellular signaling pathways. Recent studies have shown that 2-Ethyl-1H-imidazole-4-carboxamide can interact with specific enzymes, such as histone deacetylases (HDACs) and protein kinases, which are crucial for gene expression and cell proliferation.
In particular, 2-Ethyl-1H-imidazole-4-carboxamide has demonstrated inhibitory effects on HDACs, which are enzymes that remove acetyl groups from histone proteins. This activity can lead to changes in chromatin structure and gene expression patterns, making it a potential candidate for epigenetic therapies. Research published in the Journal of Medicinal Chemistry has highlighted the ability of 2-Ethyl-1H-imidazole-4-carboxamide to selectively inhibit HDAC6, a specific isoform of HDACs that plays a role in neurodegenerative diseases.
Beyond its effects on HDACs, 2-Ethyl-1H-imidazole-4-carboxamide has also shown promise as an anti-inflammatory agent. Studies have indicated that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by modulating the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation. This property makes it a potential therapeutic candidate for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Clinical Applications and Therapeutic Potential
The therapeutic potential of 2-Ethyl-1H-imidazole-4-carboxamide has been explored in various preclinical studies and early-stage clinical trials. One area of focus has been its use as an antitumor agent. Preclinical studies have shown that 2-Ethyl-1H-imidazole-4-carboxamide can induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting angiogenesis. These findings have led to ongoing investigations into its efficacy against different types of cancer, including breast cancer, lung cancer, and colorectal cancer.
In addition to its antitumor properties, 2-Ethyl-1H-imidazole-4-carboxamide has also been studied for its neuroprotective effects. Research published in the journal Neuropharmacology has demonstrated that it can protect neurons from oxidative stress-induced damage by activating antioxidant defense mechanisms. This property makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Safety Profile and Future Directions
The safety profile of 2-Ethyl-1H-imidazole-4-carboxamide is an important consideration for its development as a therapeutic agent. Preclinical toxicology studies have generally shown that it is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety profile in humans.
Ongoing research aims to optimize the pharmacokinetic properties of 2-Ethyl-1H-imidazole-4-carboxamide, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for developing formulations that can achieve optimal therapeutic concentrations while minimizing side effects.
In conclusion, 2-Ethyl-1H-imidazole-4-carboxamide (CAS No. 124709-75-7) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and mechanisms of action make it an attractive candidate for further investigation in various fields of research. As more data becomes available from ongoing studies, it is likely that new applications for this compound will be discovered, contributing to advancements in medicine and healthcare.
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